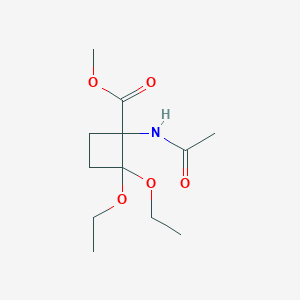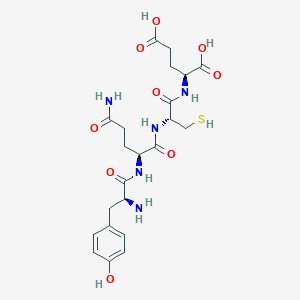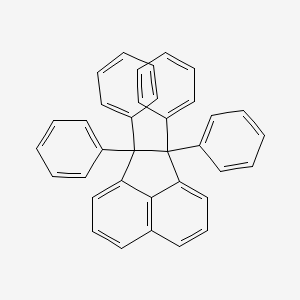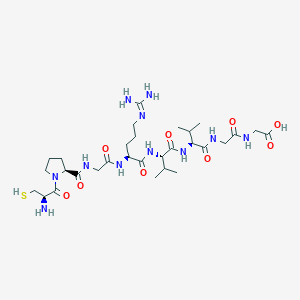
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-: A shorter peptide with similar properties but lacking the additional valylglycyl- sequence.
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-: Another shorter peptide with fewer amino acid residues.
Uniqueness
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Eigenschaften
CAS-Nummer |
622367-41-3 |
|---|---|
Molekularformel |
C30H53N11O9S |
Molekulargewicht |
743.9 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H53N11O9S/c1-15(2)23(27(48)37-11-20(42)35-13-22(44)45)40-28(49)24(16(3)4)39-25(46)18(7-5-9-34-30(32)33)38-21(43)12-36-26(47)19-8-6-10-41(19)29(50)17(31)14-51/h15-19,23-24,51H,5-14,31H2,1-4H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,46)(H,40,49)(H,44,45)(H4,32,33,34)/t17-,18-,19-,23-,24-/m0/s1 |
InChI-Schlüssel |
UFLLIICOCXMEMP-QKIJQESPSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


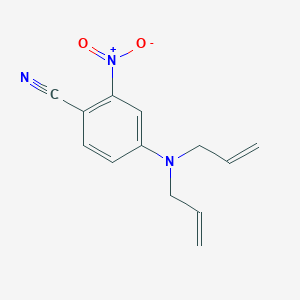

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
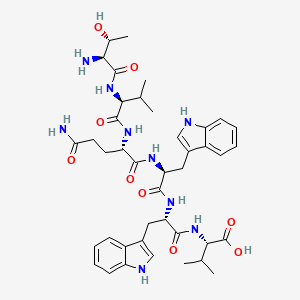
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
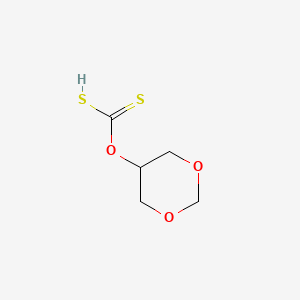

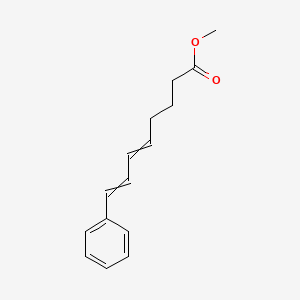
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
